molecular formula C8H5FN2O2 B1528001 Methyl 2-cyano-5-fluoronicotinate CAS No. 1356110-37-6

Methyl 2-cyano-5-fluoronicotinate

Cat. No. B1528001
M. Wt: 180.14 g/mol
InChI Key: SJHBKBPBFCFERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-cyano-5-fluoronicotinate” (MCFN) is a significant compound used in synthetic chemistry for various applications. It is a colorless liquid with a pungent odor. The molecular formula of MCFN is C8H5FN2O2 and it has a molar mass of 180.14 g/mol .


Molecular Structure Analysis

The molecular structure of MCFN contains a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

MCFN is a colorless liquid with a pungent odor. It has a molecular formula of C8H5FN2O2 and a molar mass of 180.14 g/mol .

Scientific Research Applications

Photocatalytic Degradation

One application of fluorinated compounds in scientific research is in the field of environmental science, specifically in photocatalytic degradation. A study investigated the photocatalytic oxidation of 5-fluorouracil, a fluorinated compound, using UV/TiO2 in an aqueous environment. This research highlights the potential of fluorinated compounds in environmental cleanup and pollution control technologies by demonstrating the effectiveness of photocatalytic degradation in removing contaminants from water sources (Lin & Lin, 2014).

Anticancer Research

Fluorinated compounds have significant applications in anticancer research, as demonstrated by various studies on 5-fluorouracil and its derivatives. Research on the inhibition of autophagy by 3-MA enhances the effect of 5-FU-induced apoptosis in colon cancer cells, indicating the potential therapeutic benefits of fluorinated compounds in cancer treatment. This study suggests that autophagy plays a self-defense mechanism in cancer cells treated with fluorinated drugs, and inhibiting this pathway could improve treatment outcomes (Li et al., 2009).

Chemical Synthesis

Fluorinated compounds are also pivotal in chemical synthesis, serving as key intermediates or reactants in the synthesis of various organic compounds. For instance, research on the synthesis and characterization of arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate explores the synergistic action of fluorinated compounds in enhancing the cytotoxicity against human cancer cells. This work demonstrates the importance of fluorinated compounds in developing new cancer therapies (Liu et al., 2012).

Safety And Hazards

MCFN has a signal word of “Warning” according to its safety data . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHBKBPBFCFERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745247
Record name Methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-5-fluoronicotinate

CAS RN

1356110-37-6
Record name 3-Pyridinecarboxylic acid, 2-cyano-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356110-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-5-fluoronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-5-fluoronicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-5-fluoronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-5-fluoronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-5-fluoronicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-5-fluoronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.